molecular formula C3H5N3S B7784196 4-methyl-1,2,4-triazole-3-thiol

4-methyl-1,2,4-triazole-3-thiol

Cat. No.: B7784196
M. Wt: 115.16 g/mol
InChI Key: AGWWTUWTOBEQFE-UHFFFAOYSA-N
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Description

4-Methyl-1,2,4-triazole-3-thiol (Hmptrz) is a heterocyclic thioamide containing a thiol group (-SH) and a methyl substituent at the N4 position of the triazole ring. The compound is synthesized via alkylation of 1,2,4-triazole precursors or nucleophilic substitution reactions with halogen-containing reagents . Its spectroscopic properties, including distinct ¹H NMR signals (e.g., δ 13.51 for the SH proton), confirm its tautomeric equilibrium between thiol and thione forms .

Hmptrz exhibits broad bioactivity, including antimicrobial, anticancer, and enzyme inhibitory effects. For example, derivatives synthesized from 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol show MIC values comparable to kanamycin against Gram-positive and Gram-negative bacteria . Additionally, its S-derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values as low as 1.63 nM .

Properties

IUPAC Name

4-methyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-6-2-4-5-3(6)7/h2H,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWWTUWTOBEQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NN=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides in Alkaline Media

A well-established route involves the cyclization of thiosemicarbazides under alkaline conditions. This method leverages the nucleophilic properties of sulfur-containing precursors to form the triazole ring. For instance, potassium 3-(2-furoyl)dithiocarbazate or phenylacetyl dithiocarbazate intermediates are synthesized by reacting furan-2-carboxylic acid hydrazide or phenylacetic acid hydrazide with carbon disulfide in ethanolic potassium hydroxide . Subsequent treatment with aryl isothiocyanates yields 1-(2-furoyl or phenylacetyl)-4-substituted thiosemicarbazides, which undergo cyclization in sodium hydroxide to form 4-methyl-1,2,4-triazole-3-thiol derivatives .

Key parameters influencing yield include:

  • Reaction temperature : Optimal cyclization occurs at reflux conditions (60–80°C).

  • Base concentration : Sodium hydroxide concentrations above 2N improve ring closure efficiency.

  • Solvent selection : Ethanol or methanol enhances solubility of intermediates, reducing side reactions .

Yields for this method range from 62% to 79%, with purity confirmed via 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR spectroscopy .

Hydrazide-Aldehyde Condensation Followed by Cyclization

An alternative approach involves the condensation of 1,2,4-triazol-3-ylthioacetohydrazide with aldehydes or isatins. Hydrazide precursors are synthesized by reacting 1,2,4-triazole-5-thione with ethyl chloroacetate in dimethylformamide (DMF) and triethylamine, yielding ethyl 2-[(4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio]acetate (80% yield) . Subsequent hydrazinolysis with hydrazine hydrate in propan-2-ol produces the hydrazide intermediate (94% yield) .

Condensation with aldehydes (e.g., benzaldehyde, pyrazole carbaldehydes) in methanol under reflux forms hydrazones, which are cyclized using hydrochloric acid or sulfuric acid. For example:

Hydrazide+RCHOMeOH, refluxHydrazoneHCl4-methyl-1,2,4-triazole-3-thiol derivative\text{Hydrazide} + \text{RCHO} \xrightarrow{\text{MeOH, reflux}} \text{Hydrazone} \xrightarrow{\text{HCl}} 4\text{-methyl-1,2,4-triazole-3-thiol derivative}

This method achieves yields of 29–98%, depending on the aldehyde’s electronic properties . Electron-withdrawing substituents on the aldehyde enhance cyclization rates due to increased electrophilicity at the carbonyl carbon .

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a time-efficient method for synthesizing triazole-thiol derivatives. While specific protocols for this compound are sparingly documented, analogous routes for 1,2,4-triazole-3-carboxylic acids suggest that microwave conditions (100–150°C, 300–500 W) reduce reaction times from hours to minutes. For instance, ethyl β-N-boc-oxalamidrazone precursors cyclize within 15 minutes under microwave irradiation, achieving yields comparable to conventional heating.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. One patented route involves the large-scale reaction of hydrazine derivatives with carbon disulfide in a continuous-flow reactor, which minimizes solvent use and maximizes throughput . Key industrial parameters include:

  • Residence time : 30–60 minutes at 80–100°C.

  • Catalyst use : Potassium tert-butoxide accelerates cyclization by deprotonating intermediates.

  • Purification : Crystallization from ethanol-water mixtures ensures >95% purity .

Comparative Analysis of Synthetic Routes

Table 1 summarizes the advantages and limitations of each method:

Method Yield Range Reaction Time Scalability Key Challenges
Alkaline Cyclization 62–79%4–6 hoursModerateByproduct formation at high pH
Hydrazide Condensation 29–98%12–24 hoursLowSensitivity to aldehyde substituents
Microwave Synthesis70–85%15–30 minutesHighEquipment cost
Industrial Production 80–90%30–60 minutesHighRequires specialized reactors

Reaction Mechanisms and Byproduct Formation

The cyclization of thiosemicarbazides proceeds via a nucleophilic attack mechanism (Figure 1). The sulfur atom in the thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbon adjacent to the hydrazide group, leading to ring closure . Common byproducts include:

  • Uncyclized thiosemicarbazides : Due to insufficient base concentration.

  • Oxidized disulfides : Resulting from aerial oxidation of thiol intermediates .

Mitigation strategies include inert atmosphere handling (N2_2 or Ar) and the use of antioxidants like ascorbic acid .

Spectroscopic Characterization

Successful synthesis is confirmed through:

  • 1H^1 \text{H}-NMR : Singlets at δ 4.24–4.29 ppm (methylene protons) and δ 11.5–13.4 ppm (amide NH) .

  • IR Spectroscopy : Absorbance at 1191 cm1^{-1} (C=S stretch) and 1610 cm1^{-1} (C=N stretch) .

  • Mass Spectrometry : Molecular ion peaks matching theoretical m/z values .

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

    Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecules.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the properties of cyclodextrins.

Common Reagents and Conditions

    Oxidation: Reagents like sodium periodate or hydrogen peroxide are used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Various reagents, such as alkyl halides or acyl chlorides, are used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Cyclodextrins: These have enhanced solubility and stability.

    Reduced Cyclodextrins: These have modified physical and chemical properties.

    Substituted Cyclodextrins: These have tailored properties for specific applications.

Scientific Research Applications

Cyclodextrins have a wide range of scientific research applications, including:

    Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.

    Biology: Employed in drug delivery systems to improve the bioavailability of pharmaceuticals.

    Medicine: Used in formulations to reduce drug toxicity and enhance therapeutic effects.

    Industry: Applied in food, cosmetics, and environmental industries for encapsulation and stabilization of active ingredients.

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This inclusion complex enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved include:

    Hydrophobic Interactions: The guest molecule is stabilized within the hydrophobic cavity.

    Hydrogen Bonding: The hydroxyl groups on the cyclodextrin form hydrogen bonds with the guest molecule.

    Van der Waals Forces: These forces contribute to the stability of the inclusion complex.

Comparison with Similar Compounds

Key Research Findings

Metal Coordination: Hmptrz forms stable Ag(I) complexes via S,N-donor sites, enhancing its application in catalysis and materials science .

pH-Dependent Tautomerism: The thiol-thione equilibrium in Hmptrz is pH-sensitive, influencing its adsorption on silver nanocolloids and SERS activity .

Antibiotic Resistance : Methyl-substituted derivatives show promise against multidrug-resistant Enterobacteriaceae (MIC: 3.13 µg/mL) .

Data Tables

Table 1: Antimicrobial Activity of Selected Triazole-Thiols

Compound S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) C. albicans (MIC, µg/mL) Reference
This compound derivative 3.13 12.5 6.25
4-Amino-1,2,4-triazole-3-thiol 1.95 15.6 1.25
Norfloxacin (Control) 1.25 0.78 N/A

Table 2: Enzyme Inhibition Profiles

Compound AChE (IC₅₀, nM) BChE (IC₅₀, nM) Target Enzyme Inhibited Reference
This compound derivative 1.63 8.71 Acetylcholinesterase
Yucasin N/A N/A YUCCA flavin monooxygenase

Q & A

Q. What are the optimal methods for synthesizing 4-methyl-1,2,4-triazole-3-thiol derivatives?

The synthesis of these derivatives often involves cyclization reactions under controlled conditions. Microwave-assisted synthesis (e.g., 60–100°C, ethanol/DMF solvents) significantly improves reaction efficiency and yield compared to conventional heating . Alkylation reactions with alkyl halides in methanol or propan-2-ol achieve up to 85% yield for S-alkyl derivatives . Key precursors include hydrazine derivatives and aryl isothiocyanates, with cyclization facilitated by bases like NaOH .

Q. How is the structure of this compound derivatives validated?

Characterization relies on:

  • ¹H/¹³C NMR spectroscopy to confirm substituent positions and regiochemistry.
  • FTIR for identifying thiol (-SH) and triazole ring vibrations (e.g., 2550 cm⁻¹ for S-H stretch) .
  • LC-MS and elemental analysis to verify molecular weight and purity .
  • Chromatographic methods (HPLC-DAD) to confirm compound individuality .

Q. What preliminary biological activities have been reported for these derivatives?

In vitro screenings highlight:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
  • Anticancer potential : IC₅₀ of 12–25 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines .
  • Anti-inflammatory effects : COX-2 inhibition comparable to celecoxib in molecular docking studies .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of these derivatives?

Molecular docking (e.g., AutoDock Vina) against targets like anaplastic lymphoma kinase (PDB: 2XP2) or COX-2 (PDB: 3LN1) identifies binding affinities and interaction modes . DFT calculations (B3LYP/6-31G**) optimize geometries and predict electronic properties, correlating HOMO-LUMO gaps with redox activity .ADME prediction (SwissADME) assesses pharmacokinetic suitability, focusing on lipophilicity (LogP <5) and bioavailability .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Br, -NO₂) enhance antimicrobial activity but reduce solubility .
  • Experimental conditions : Variances in assay protocols (e.g., broth microdilution vs. disk diffusion) affect MIC values .
  • Structural isomerism : Regiochemical differences (e.g., 1,2,4- vs. 1,3,4-triazole) alter target binding .
    Resolution strategy : Standardize assays and perform SAR studies using a congeneric series with systematic substituent variations .

Q. What strategies enhance the design of metal complexes with this ligand?

The thiol group coordinates with transition metals (Ni²⁺, Cu²⁺, Zn²⁺) in alcoholic media, forming octahedral or square-planar complexes. Characterization includes:

  • UV-Vis spectroscopy : d-d transitions (e.g., Cu²⁺ at 600–700 nm).
  • Magnetic susceptibility : Paramagnetism for Cu²⁺ (µeff ~1.73 BM) .
    Applications focus on catalysis (e.g., Suzuki coupling) and electrochemical sensors for sulfhydryl compounds .

Q. How are structure-activity relationships (SAR) analyzed for these derivatives?

X-ray crystallography resolves 3D conformations (e.g., dihedral angles between triazole and aryl rings), linking steric effects to bioactivity . Multivariate analysis (e.g., PLS regression) correlates descriptors like Hammett σ values or molar refractivity with IC₅₀ data . Example:

DerivativeSubstituent (R)logPIC₅₀ (µM)
4a-CH₃2.118.2
4b-OCH₃1.812.7
4c-NO₂2.928.5

Key trend : Electron-donating groups (-OCH₃) improve activity by enhancing solubility and target binding .

Q. What in vitro models are used to assess pharmacokinetics?

  • Caco-2 monolayers : Predict intestinal permeability (Papp >1×10⁻⁶ cm/s indicates high absorption) .
  • Microsomal stability assays : Hepatic clearance rates using rat liver microsomes .
  • Plasma protein binding : Ultrafiltration or equilibrium dialysis to measure unbound fraction .

Methodological Tables

Q. Table 1. Comparison of Synthesis Methods

MethodConditionsYield (%)Reference
Microwave-assisted80°C, DMF, 20 min92
Conventional heatingReflux, ethanol, 6 hr68
AlkylationK₂CO₃, methanol, 24 hr85

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